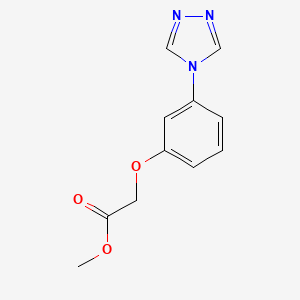
Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, alkylating agents; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives.
Scientific Research Applications
Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Agriculture: The compound can be utilized in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, the triazole moiety can bind to enzymes and receptors, inhibiting their activity. For instance, triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal drug with a triazole moiety.
Itraconazole: A triazole-based antifungal medication.
Uniqueness
Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific ester linkage and phenoxy group, which confer distinct chemical properties and reactivity compared to other triazole derivatives. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C11H11N3O3/c1-16-11(15)6-17-10-4-2-3-9(5-10)14-7-12-13-8-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
WNYTTWURMLXOCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


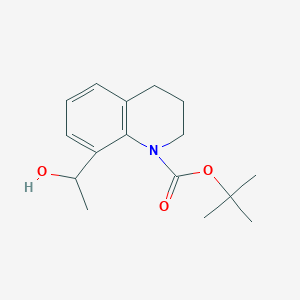

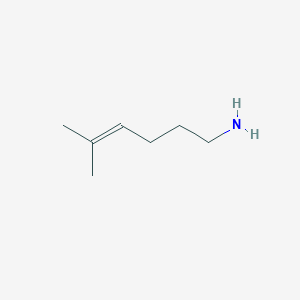
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)
![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
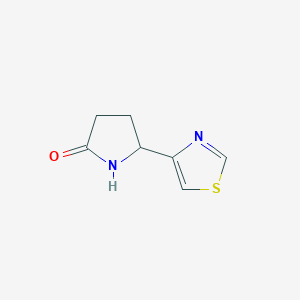
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
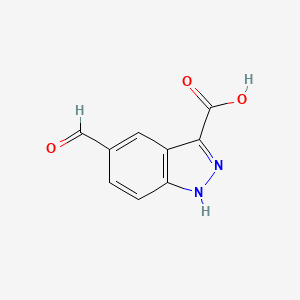
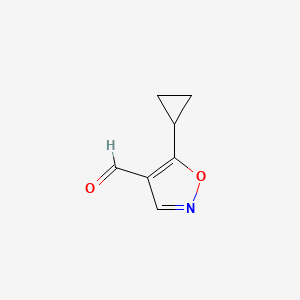
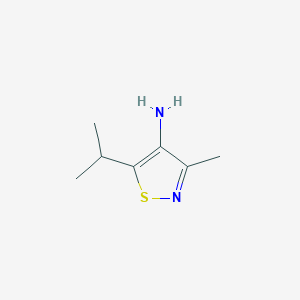
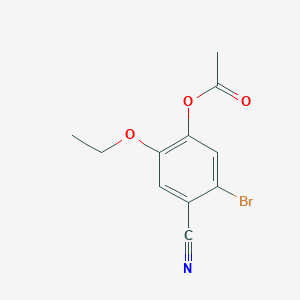
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)
